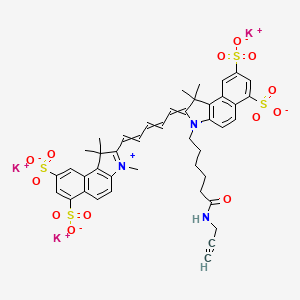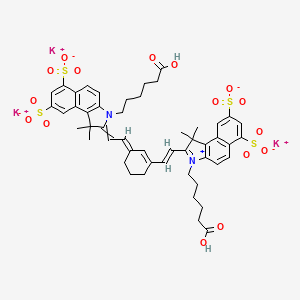
SBF-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SBF-1 is a novel blocker of the interaction between Bcr-Abl and PTB1B, overcoming imatinib-resistance of chronic myeloid leukemia cells.
Applications De Recherche Scientifique
Bioactivity Testing in Simulated Body Fluid (SBF)
SBF solutions are frequently used in scientific research to test the bioactivity of various materials, particularly in the context of biomaterials. However, Bohner and Lemaître (2009) highlight that there is insufficient scientific data to fully support the assumption that SBF can accurately test bioactivity. They suggest improvements to the current testing methodologies to enhance the validity of such tests (Bohner & Lemaître, 2009).
SBF-1 in Plant Gene Regulation
Lawton et al. (1991) identify a protein factor in bean nuclear extracts, designated SBF-1, which interacts with regulatory sequences in the promoter of a defense gene in plants. This gene encodes the enzyme chalcone synthase. SBF-1 is found to be closely related to GT-1, a factor in light-responsive elements of genes in peas (Lawton et al., 1991).
Science-Based Firms (SBFs) and Performance Factors
Setti (2020) explores the performance factors of science-based firms (SBFs), highlighting their unique challenge in balancing business and scientific elements. The systematic review identifies key determinants of SBFs' performances, underscoring the importance of innovation abilities and suggesting further investigation into preconceived factors like location and size (Setti, 2020).
Structure-Behavior-Function (SBF) Theory in Understanding Complex Systems
Hmelo‐Silver et al. (2007) discuss the SBF theory in understanding complex systems like the human respiratory system and aquarium ecosystems. Their study emphasizes the differences in understanding causal behaviors and functions between experts and novices, suggesting that SBF captures these differences effectively (Hmelo‐Silver, Marathe, & Liu, 2007).
Use of Simulated Biological Fluids (SBFs) in Inhalation Toxicology
Innes et al. (2021) highlight the application of SBFs in inhalation toxicology, specifically their use in understanding the release mechanisms and behavior of materials like fibers and nanoparticles. This approach aids in inferring the biodistribution, toxicity, and pathogenicity of these materials (Innes, Yiu, McLean, Brown, & Boyles, 2021).
Influence of SBF Components on Corrosion Behavior
Mei et al. (2019) investigate the influence of individual components of SBF on the corrosion behavior of commercially pure Mg, revealing that the synergy between different components of SBF can significantly affect corrosion processes (Mei, Lamaka, Gonzalez, Feyerabend, Willumeit-Römer, & Zheludkevich, 2019).
Development of Stuffed Baked Food (SBF) for Calamity Victims
Kumar et al. (2016) discuss the development of 'Stuffed Baked Food (SBF)' for calamity victims, emphasizing its nutritional and safety parameters. This product is designed to provide nutritious, safe, and storable meals during natural disasters and other emergencies (Kumar, Saxena, Verma, & Gautam, 2016).
Propriétés
Nom du produit |
SBF-1 |
|---|---|
Formule moléculaire |
C55H84O16 |
Poids moléculaire |
1001.261 |
Nom IUPAC |
(2S,3R,4S,5R)-2-(((2S,3R,4S,5S)-3-Acetoxy-2-(((3S,8R,9S,10R,13S,14S,16S,17S)-17-((S)-1-(dodecyloxy)-1-oxopropan-2-yl)-3,17-dihydroxy-8,10,13-trimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl)oxy)-5-hydroxytetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl 4-methoxybenzoate |
InChI |
InChI=1S/C55H84O16/c1-8-9-10-11-12-13-14-15-16-17-28-65-48(61)33(2)55(63)43(30-42-53(5)25-22-36-29-37(57)23-26-52(36,4)41(53)24-27-54(42,55)6)69-51-47(68-34(3)56)45(40(59)32-67-51)71-50-46(44(60)39(58)31-66-50)70-49(62)35-18-20-38(64-7)21-19-35/h18-22,33,37,39-47,50-51,57-60,63H,8-17,23-32H2,1-7H3/t33-,37+,39-,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53-,54+,55-/m1/s1 |
Clé InChI |
VEZQEAKGXANRNL-OTHZRPGSSA-N |
SMILES |
O=C(O[C@H]1[C@H](O[C@@H]2[C@@H](OC(C)=O)[C@H](O[C@H]3C[C@@]4([H])[C@]5(C)CC=C6C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]3([C@H](C)C(OCCCCCCCCCCCC)=O)O)OC[C@@H]2O)OC[C@@H](O)[C@@H]1O)C7=CC=C(OC)C=C7 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SBF-1; SBF 1; SBF1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)


